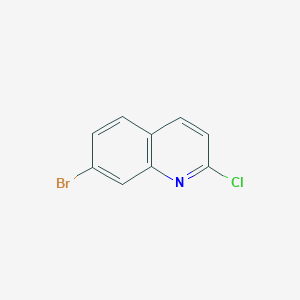
7-Bromo-2-chloroquinoline
Overview
Description
7-Bromo-2-chloroquinoline is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C9H5BrClN. It is a colorless solid that is slightly soluble in water and has a melting point of 103-105°C. This compound is a versatile compound that is used in a variety of different research fields, including biochemistry and physiology.
Scientific Research Applications
Synthesis and Derivative Development
7-Bromo-2-chloroquinoline and related compounds are essential intermediates in the synthesis of various chemically significant derivatives. For instance, Mongin et al. (1996) demonstrated the efficient conversion of 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline using pyridine hydrochloride, highlighting its role in the synthesis of chloro compounds from bromo derivatives in π-deficient series like quinoline (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996). Similarly, Lei et al. (2015) elaborated on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile from 6-bromoquinolin-4-ol, a key intermediate in PI3K/mTOR inhibitors (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Antimalarial and Antitubercular Applications
The synthesis of 4-amino-7-chloroquinoline derivatives and their platinum(II) complexes have been explored for their potential as antileishmanial and antitubercular agents. Carmo et al. (2011) found several synthesized compounds exhibiting promising results against Mycobacterium tuberculosis (Carmo, de Castro e Silva, Machado, Fontes, Pavan, Leite, Leite, Coimbra, & da Silva, 2011). Additionally, di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol demonstrated significant antimalarial activity against Plasmodium falciparum, as illustrated in a study by Barlin, Nguyen, Kotecka, and Rieckmann (1992) (Barlin, Nguyen, Kotecka, & Rieckmann, 1992).
Photocatalytic and Organic Synthesis Applications
Spiropyrans and spirooxazines derivatives from this compound, as studied by Voloshin et al. (2008), have applications in photochromic materials, demonstrating potential in thermal and photo-induced isomerization processes (Voloshin, Chernyshev, Bezuglyi, Metelitsa, Voloshina, & Minkin, 2008). Moreover, Strada et al. (2019) exploited the behavior of 7-bromo-2-naphthol, structurally similar to this compound, in acid-catalyzed formation of C–C and C–S bonds, highlighting its utility in organic synthesis (Strada, Fredditori, Zanoni, & Protti, 2019).
Biological Activity Exploration
New 7-chloroquinoline derivatives synthesized using ultrasound irradiation exhibited moderate antimalarial activity and demonstrated potential as antimicrobial and anticancer agents, as per Aboelnaga and El-Sayed (2018) (Aboelnaga & El-Sayed, 2018). Wilhelm et al. (2014) also synthesized 7-chloroquinoline-1,2,3-triazoyl carboxamides, revealing their effectiveness in anticonvulsant, antinociceptive, and anti-inflammatory activities (Wilhelm, Machado, Pedroso, Goldani, Seus, Moura, Savegnago, Jacob, & Alves, 2014).
Safety and Hazards
7-Bromo-2-chloroquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is toxic if swallowed and causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-2-chloroquinoline is currently unknown. This compound belongs to the class of halogenated heterocycles . Halogenated heterocycles are often used in medicinal chemistry due to their ability to interact with various biological targets.
Mode of Action
It is known that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .
Biochemical Analysis
Biochemical Properties
7-Bromo-2-chloroquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of protein kinase CK2, an enzyme involved in various cellular processes such as cell cycle regulation and apoptosis . The compound binds to the active site of CK2, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound interacts with other biomolecules, including DNA and RNA, potentially influencing gene expression and replication processes.
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of protein kinase CK2 by this compound can lead to altered phosphorylation states of various substrates, impacting cell proliferation and survival . Furthermore, this compound can induce changes in gene expression profiles, potentially leading to apoptosis or cell cycle arrest. Its impact on cellular metabolism includes the modulation of metabolic fluxes and metabolite levels, which can affect overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of protein kinase CK2 involves binding to the enzyme’s active site, preventing substrate phosphorylation . This inhibition can lead to downstream effects on various signaling pathways, including those involved in cell growth and apoptosis. Additionally, this compound may interact with nucleic acids, influencing transcription and replication processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of protein kinase CK2 and persistent changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase CK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism includes phase I and phase II reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in various cellular compartments . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase CK2 and other biomolecules . Additionally, this compound may be directed to specific organelles through targeting signals or post-translational modifications, further influencing its biological effects.
properties
IUPAC Name |
7-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWRAKNXMILKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557561 | |
| Record name | 7-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99455-15-9 | |
| Record name | 7-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


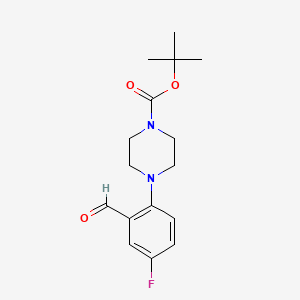
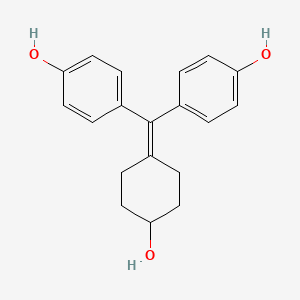
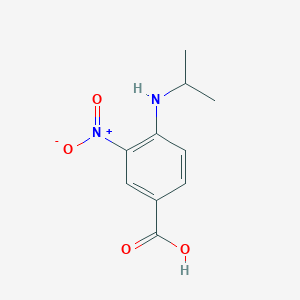

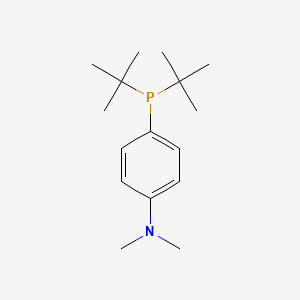
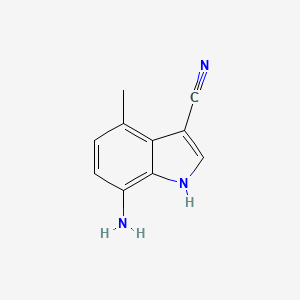
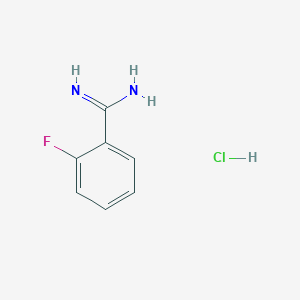
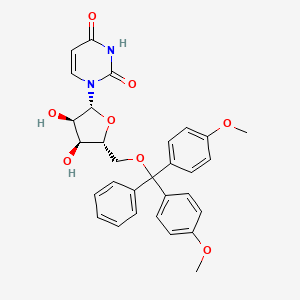
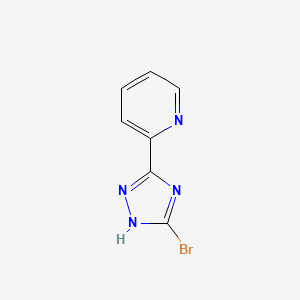

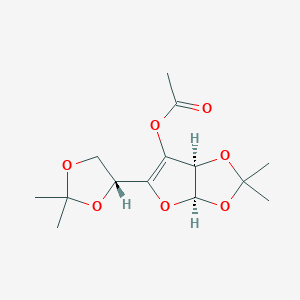

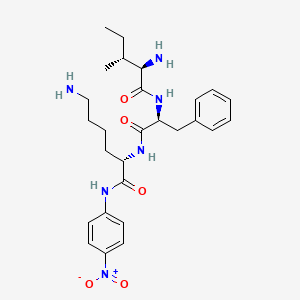
![3-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1339864.png)